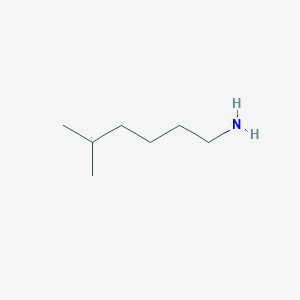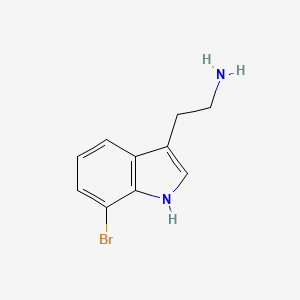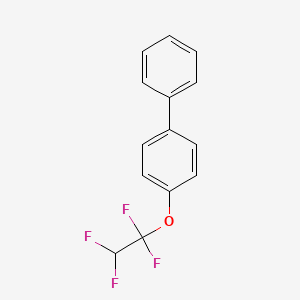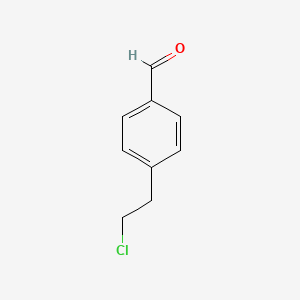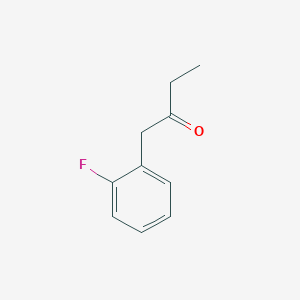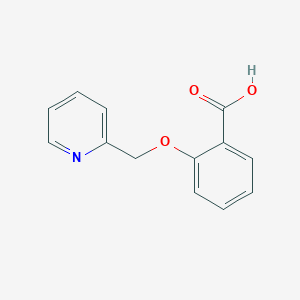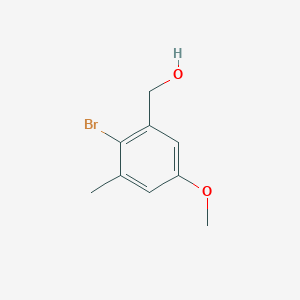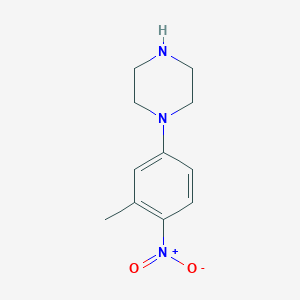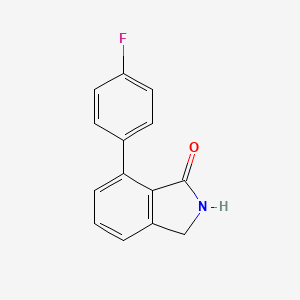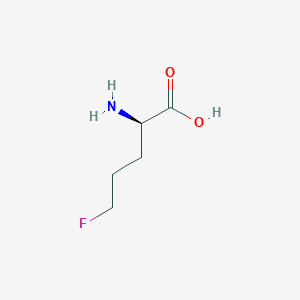![molecular formula C15H24N6O3 B1339331 (2S)-2-Amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1339331.png)
(2S)-2-Amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arg-Tyr-NH2·2 HCl is a synthetic peptide compound It is composed of the amino acids arginine (Arg) and tyrosine (Tyr), with an amide group (NH2) at the C-terminus The compound is stabilized as a dihydrochloride salt (2 HCl)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Tyr-NH2·2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino group of the resin-bound amino acid reacts with the carboxyl group of the incoming protected amino acid, usually in the presence of coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.
Industrial Production Methods
In an industrial setting, the production of H-Arg-Tyr-NH2·2 HCl may involve large-scale SPPS or solution-phase synthesis. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification steps like HPLC (high-performance liquid chromatography).
Análisis De Reacciones Químicas
Types of Reactions
H-Arg-Tyr-NH2·2 HCl can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The arginine residue can be reduced under specific conditions.
Substitution: The amide group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of the arginine residue can yield reduced arginine derivatives.
Aplicaciones Científicas De Investigación
H-Arg-Tyr-NH2·2 HCl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of H-Arg-Tyr-NH2·2 HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The arginine residue can interact with negatively charged sites on proteins, while the tyrosine residue can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
H-Arg-Phe-NH2·2 HCl: Similar structure but with phenylalanine instead of tyrosine.
H-Arg-Trp-NH2·2 HCl: Contains tryptophan instead of tyrosine.
H-Arg-Leu-NH2·2 HCl: Contains leucine instead of tyrosine.
Uniqueness
H-Arg-Tyr-NH2·2 HCl is unique due to the presence of the tyrosine residue, which imparts specific chemical and biological properties. The hydroxyl group on tyrosine can participate in phosphorylation reactions, making this compound particularly interesting for studying signal transduction pathways.
Propiedades
Fórmula molecular |
C15H24N6O3 |
|---|---|
Peso molecular |
336.39 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C15H24N6O3/c16-11(2-1-7-20-15(18)19)14(24)21-12(13(17)23)8-9-3-5-10(22)6-4-9/h3-6,11-12,22H,1-2,7-8,16H2,(H2,17,23)(H,21,24)(H4,18,19,20)/t11-,12-/m0/s1 |
Clave InChI |
XWTVSBXZYCPNKG-RYUDHWBXSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N)O |
Secuencia |
RY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


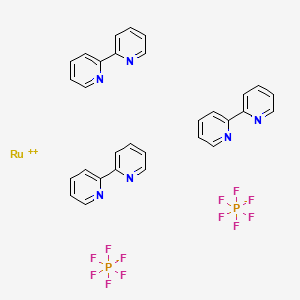
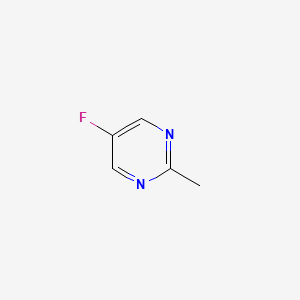
![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)
![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)
